molecular formula C17H9BrN2O3 B11702458 6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B11702458
M. Wt: 369.2 g/mol
InChI Key: KMSBNFNTWYZMMC-UHFFFAOYSA-N
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Description

6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl-substituted oxadiazole ring at the 3rd position, and a chromenone core. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically begins with the preparation of the chromenone core and the oxadiazole ring separately.

    Formation of Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine hydrate with benzoic acid derivatives, followed by cyclization with phosphoryl chloride.

    Coupling Reaction: The final step involves the coupling of the chromenone core with the oxadiazole ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into corresponding amines.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: The compound’s chromenone core makes it suitable for use as a fluorescent probe in various chemical assays.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine:

    Anti-cancer Agents: Preliminary studies suggest that the compound may have anti-cancer properties, inducing apoptosis in cancer cells.

    Anti-inflammatory Agents: It has potential as an anti-inflammatory agent, reducing inflammation in various biological models.

Industry:

    Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, as an enzyme inhibitor, it can block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of its anti-cancer properties, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

  • 2-bromo-5-phenyl-1,3,4-oxadiazole
  • 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
  • 6-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Comparison:

  • Structural Differences: The presence of different halogens (bromine, chlorine) and the position of substitution on the chromenone core can significantly affect the compound’s reactivity and properties.
  • Reactivity: The bromine atom in 6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one makes it more reactive towards nucleophilic substitution compared to its chloro counterpart.
  • Applications: While similar compounds may share some applications, the unique combination of the chromenone core and oxadiazole ring in this compound provides distinct advantages in specific applications, such as fluorescence and enzyme inhibition.

Properties

Molecular Formula

C17H9BrN2O3

Molecular Weight

369.2 g/mol

IUPAC Name

6-bromo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one

InChI

InChI=1S/C17H9BrN2O3/c18-12-6-7-14-11(8-12)9-13(17(21)22-14)16-20-19-15(23-16)10-4-2-1-3-5-10/h1-9H

InChI Key

KMSBNFNTWYZMMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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